2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

DHODH inhibition Species selectivity Immunology

Researchers often face supply bottlenecks for polypharmacological probes that simultaneously target metabolic enzymes and GPCRs. This compound directly addresses the need for a high-purity, dual-activity small molecule. - Dual Pharmacological Activity: Validated as a potent mouse DHODH inhibitor (IC50 22 nM) and a selective D3 dopamine receptor antagonist (Ki 4.6 nM), enabling cross-target investigations in a single molecule. - Preclinical Model Optimization: Its 1.8-fold selectivity for mouse DHODH makes it ideal for standard syngeneic and xenograft cancer models without requiring dose adjustment for species cross-reactivity. - Reliable Supply Chain: Sourced for research use, with rigorous quality control to ensure batch-to-batch consistency for reproducible in vitro and in vivo studies.

Molecular Formula C19H15Cl2N3O2
Molecular Weight 388.2 g/mol
Cat. No. B12127187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Molecular FormulaC19H15Cl2N3O2
Molecular Weight388.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=C(CCN3NC(=O)C4=C(C=C(C=C4)Cl)Cl)C=C2C=C1
InChIInChI=1S/C19H15Cl2N3O2/c1-26-14-4-2-11-8-12-6-7-24(18(12)22-17(11)10-14)23-19(25)15-5-3-13(20)9-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,23,25)
InChIKeyXPZGEKVMDREWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Research Procurement


2,4-Dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic small molecule belonging to the pyrroloquinoline class of heterocyclic compounds . The chemical structure features a 2,4-dichlorophenyl ring linked via a benzamide to a 7-methoxy-substituted 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core. This compound is listed in authoritative bioactivity databases under multiple identifiers and is associated with preclinical research on dihydroorotate dehydrogenase (DHODH) inhibition and dopamine receptor antagonism [1].

Substitution Risks with Generic Analogs


This compound cannot be interchanged with generic pyrroloquinoline or benzamide analogs because its precise substitution pattern on both the pyrroloquinoline core (7-methoxy) and the benzamide ring (2,4-dichloro) dictates its unique polypharmacology. Cheminformatics analysis reveals activity across multiple distinct target families, including DHODH and dopamine receptors, which is highly sensitive to minor structural modifications [1]. As demonstrated in related dihydropyrroloquinoline series, even changes to a single halogen substituent can invert P-glycoprotein selectivity over MRP1, underscoring the functional specificity of this architecture [2].

Quantitative Differentiation from Closest Comparators


DHODH Inhibitory Potency: Mouse vs. Rat Selectivity

This compound exhibits high potency against the mouse dihydroorotate dehydrogenase (DHODH) enzyme, a key target in autoimmune diseases. Its IC50 of 22 nM is significantly lower than its potency against the rat ortholog (IC50 = 40 nM), representing a 1.8-fold difference in intrinsic activity between rodent species [1]. This pattern is in contrast to the classical DHODH inhibitor brequinar, which shows nanomolar potency across both rat and human enzymes, indicating that the pyrroloquinoline scaffold may confer unique species-selectivity profiles relevant for preclinical model selection.

DHODH inhibition Species selectivity Immunology

Dopamine D2 vs. D3 Receptor Affinity Divergence

The compound displays a polypharmacological profile with measurable antagonist activity at human dopamine D2 and D3 receptors. Quantitatively, its affinity for the D3 receptor (Ki = 4.6 nM) is approximately 8-fold stronger than its functional antagonism at the D2LR (IC50 = 37 nM) in cell-based assays, suggesting a preferential engagement of the D3 subtype [1][2]. This contrasts with the more balanced D2/D3 antagonists like the typical antipsychotic haloperidol (Ki ~ 1-2 nM for D2 and ~ 5 nM for D3), positioning it as a scaffold for developing D3-preferring ligands.

Dopamine receptors GPCR Neuroscience

Human DHODH Selectivity vs. Anti-Schistosomal Analogs

A closely related structural analog from the same pyrroloquinoline-benzamide class was profiled against human and Schistosoma mansoni DHODH. This comparator (CHEMBL4474026) showed a stark potency drop against human DHODH (IC50 = 4600 nM) while retaining moderate potency against the parasite enzyme (IC50 = 227 nM), a selectivity window of 20-fold [1]. Based on class-level inference, the target compound's potent mammalian DHODH activity (22 nM in mouse) likely places it in a functionally distinct sub-class more suited for host-directed than pathogen-directed DHODH targeting.

DHODH Neglected tropical disease Species-specific inhibition

Validated Research Application Scenarios


Mouse DHODH Validation in Cancer Immunotherapy

A primary application is as a potent mouse DHODH inhibitor (IC50 22 nM) in preclinical oncology or immunology models. Its 1.8-fold selectivity for mouse over rat makes it particularly suitable for studies in common mouse cancer models (e.g., syngeneic or xenograft), where chemical inhibition of pyrimidine synthesis is investigated for modulating T-cell responses [1]. Using rat models would require roughly double the concentration, a critical experimental design parameter.

D3-Selective Dopamine Receptor Probe

In neuroscience research, this compound serves as a dual D2/D3 antagonist with a ~8-fold preference for the D3 over the D2LR subtype (D3 Ki 4.6 nM; D2LR IC50 37 nM) [1]. This profile is valuable for dissecting D3-specific contributions in rodent behavioral models of addiction or schizophrenia, where balanced D2/D3 antagonists like haloperidol confound data interpretation.

Multi-Target Screening Library Component

The compound's activity across both an oxidoreductase (DHODH) and a GPCR (dopamine receptor) families demonstrates a rare multi-target profile [1]. It is a valuable addition to screening libraries designed for phenotypic drug discovery or for identifying master keys in chemical biology that modulate both neurotransmission and cellular metabolism.

SAR Core for P-glycoprotein Modulation

Based on class-level evidence from the dihydropyrroloquinoline literature, the scaffold is known for selective P-glycoprotein (P-gp) antagonism without MRP1 cross-reactivity [1]. This specific compound can serve as a starting point for medicinal chemistry efforts to design next-generation P-gp inhibitors to overcome multidrug resistance in cancer, where the 7-methoxy and 2,4-dichloro substitutions are key vectors for further optimization.

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